molecular formula C16H11N3O3 B5622881 N-(3-nitrophenyl)-2-quinolinecarboxamide

N-(3-nitrophenyl)-2-quinolinecarboxamide

Cat. No. B5622881
M. Wt: 293.28 g/mol
InChI Key: ZTJHZHUSOHTFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-nitrophenyl)-2-quinolinecarboxamide, also known as NQP, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. NQP has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-quinolinecarboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to reduce the production of reactive oxygen species, which are involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-nitrophenyl)-2-quinolinecarboxamide in lab experiments is its broad spectrum of activity against cancer cell lines and microorganisms. Another advantage is its relatively low toxicity compared to other anti-cancer agents. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several directions for future research on N-(3-nitrophenyl)-2-quinolinecarboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Another area of interest is the investigation of the mechanism of action of this compound in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, research is needed to determine the potential of this compound as a therapeutic agent for other diseases, such as autoimmune disorders.

Synthesis Methods

The synthesis of N-(3-nitrophenyl)-2-quinolinecarboxamide involves the reaction of 3-nitroaniline with 2-chloroquinoline-3-carboxylic acid in the presence of a base. The resulting product is then purified using column chromatography. The yield of this compound is typically around 50%.

Scientific Research Applications

N-(3-nitrophenyl)-2-quinolinecarboxamide has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-microbial activity against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

N-(3-nitrophenyl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-16(17-12-5-3-6-13(10-12)19(21)22)15-9-8-11-4-1-2-7-14(11)18-15/h1-10H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHZHUSOHTFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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